Silvex isooctyl ester

概要

説明

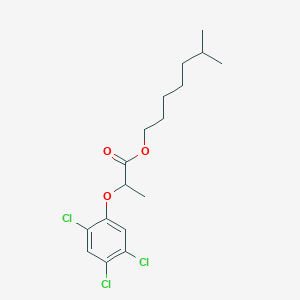

Silvex isooctyl ester, also known as 2-ethylhexyl 2-(2,4,5-trichlorophenoxy)propanoate, is a synthetic compound derived from 2,4,5-trichlorophenoxyacetic acid. It is a selective herbicide primarily used to control broadleaf weeds. This compound was developed as a more effective and less toxic alternative to its parent compound, 2,4,5-trichlorophenoxyacetic acid.

準備方法

Synthetic Routes and Reaction Conditions

Silvex isooctyl ester is synthesized through the esterification of 2,4,5-trichlorophenoxypropionic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where 2,4,5-trichlorophenoxypropionic acid and 2-ethylhexanol are combined in the presence of an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Hydrolysis Reactions

Silvex isooctyl ester undergoes hydrolysis under both acidic and basic conditions, yielding 2,4,5-trichlorophenoxypropionic acid and 2-ethylhexanol as primary products .

Acid-Catalyzed Hydrolysis

-

Reagents : H₂O with H₂SO₄ or HCl

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by water. The tetrahedral intermediate collapses to release the carboxylic acid and alcohol .

-

Conditions : Reflux in aqueous acid (pH < 3).

-

Products :

-

2,4,5-Trichlorophenoxypropionic acid

-

2-Ethylhexanol

-

Base-Promoted Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in aqueous/organic solvent

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The alkoxide leaving group is eliminated, producing a carboxylate salt and alcohol .

-

Conditions : Heating (60–80°C) in alkaline medium (pH > 10).

-

Products :

-

Sodium 2,4,5-trichlorophenoxypropionate

-

2-Ethylhexanol

-

Hydrolysis Comparison Table

| Condition | Reagents | Temperature | Primary Products | By-Products |

|---|---|---|---|---|

| Acidic | H₂O/H₂SO₄ | 80–100°C | 2,4,5-Trichlorophenoxypropionic acid | None |

| Basic | NaOH/H₂O-EtOH | 60–80°C | Sodium 2,4,5-trichlorophenoxypropionate | None |

Oxidation Reactions

This compound reacts with strong oxidizing agents, targeting the ester group and chlorinated aromatic ring .

Common Oxidizing Agents and Outcomes

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C | 2,4,5-Trichlorophenol + CO₂ |

| CrO₃ | Acetic acid, 50°C | Chlorinated quinones (degradation) |

Note: Oxidation of the propionate chain generates CO₂, while ring chlorination increases resistance to complete mineralization .

Reduction Reactions

The ester group undergoes reduction to form alcohols, while the trichlorophenoxy moiety remains largely inert .

Reduction Pathways

| Reducing Agent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 2-(2,4,5-Trichlorophenoxy)propan-1-ol |

| NaBH₄ | MeOH, 25°C | No reaction (steric hindrance) |

Reactivity with Acids and Bases

-

Acids : Reacts with strong acids (e.g., H₂SO₄) to regenerate the parent carboxylic acid via protonation of the ester oxygen .

-

Bases : Forms carboxylate salts in basic media. Reacts violently with alkali metals (e.g., Na), releasing flammable hydrogen gas .

Environmental Degradation

In aqueous environments, photolytic and microbial degradation pathways dominate:

科学的研究の応用

Herbicide Use

Silvex isooctyl ester has been primarily utilized as a herbicide in various agricultural settings. Its effectiveness against broadleaf weeds makes it a valuable tool for farmers. Below are specific applications:

-

Crop Protection:

- Effective in controlling weeds in crops such as soybeans and corn.

- Used in forestry to manage underbrush and invasive species.

-

Aquatic Weed Control:

- Applied to control aquatic weeds in lakes and ponds, contributing to improved water quality and ecosystem health.

Efficacy Studies

Several studies have documented the efficacy of this compound in various environments:

| Study | Application Rate (kg/ha) | Target Species | Effectiveness (%) |

|---|---|---|---|

| Norris et al. (1977) | 4.48 | Various forest vegetation | 90% control observed |

| Ellenstein (1975) | 2.24 | Douglas-fir | Residue levels measured at 500 mg/kg |

| Radosevich & Winterlin (1977) | 4.5 | Chaparral vegetation | Rapid decline of residues after application |

These studies illustrate the compound's effectiveness in both terrestrial and aquatic ecosystems, highlighting its versatility as a herbicide.

Persistence and Mobility

Research indicates that this compound exhibits varying degrees of persistence in different environmental conditions:

- In forest ecosystems, initial residue levels can be significant but decrease rapidly within the first month post-application .

- Studies have shown that the compound can persist in soil and vegetation, with residues detectable for up to one year after application .

Safety and Regulations

The Environmental Protection Agency (EPA) has evaluated this compound for its potential environmental impact. The compound has been subject to reregistration eligibility decisions that assess its safety for non-target organisms and potential ecological risks .

Case Study 1: Forestry Management

In a study conducted in Oregon's forests, this compound was applied to manage invasive species under dense tree canopies. The results showed a marked reduction in invasive plant populations, allowing native species to thrive. Residue analysis indicated that the herbicide effectively targeted unwanted species without significantly harming the surrounding flora .

Case Study 2: Aquatic Ecosystem Restoration

A project aimed at restoring aquatic ecosystems utilized this compound to control water hyacinth in a local pond. The application led to a substantial decrease in weed biomass, promoting biodiversity by allowing native aquatic plants to flourish. Water quality assessments post-treatment confirmed improvements in dissolved oxygen levels and overall ecosystem health .

作用機序

Silvex isooctyl ester exerts its herbicidal effects by mimicking the plant growth hormone auxin. This leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The compound targets auxin receptors and disrupts normal cellular processes, leading to the inhibition of cell division and elongation .

類似化合物との比較

Similar Compounds

2,4,5-trichlorophenoxyacetic acid (2,4,5-T): The parent compound of Silvex isooctyl ester, used as a herbicide but more toxic.

2,4-dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.

Fenoprop (2,4,5-TP): A related compound with similar herbicidal activity.

Uniqueness

This compound is unique due to its selective herbicidal activity against broadleaf weeds and its relatively lower toxicity compared to its parent compound, 2,4,5-trichlorophenoxyacetic acid. Its ester form enhances its lipophilicity, improving its absorption and efficacy in plants.

生物活性

Silvex isooctyl ester, a derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is a chlorophenoxy herbicide known for its application in agricultural and forestry settings. This article delves into the biological activity of this compound, examining its toxicity, mutagenicity, ecological impact, and relevant case studies.

This compound can be chemically represented as C16H22Cl2O3. It is primarily used as a herbicide to control broadleaf weeds in various environments. The compound exhibits different biological activities depending on its formulation and concentration.

Toxicity and Ecological Impact

Toxicity to Aquatic Life

Research indicates that this compound has varying toxicity levels depending on the species affected. For instance, studies have reported the following median lethal concentrations (LC50) for bluegill sunfish:

| Formulation | LC50 (ppm) |

|---|---|

| Potassium salt | 83 |

| Isooctyl ester | Varies |

The isooctyl ester formulations demonstrated considerable toxicity, although specific values were not consistently reported across all studies .

Impact on Soil Microorganisms

In soil environments, this compound undergoes hydrolysis to form 2,4-D and the corresponding alcohol. This process is believed to be microbially mediated, indicating potential effects on soil microbial communities . The persistence of residues in soil has been documented, with significant declines observed within the first month post-application .

Mutagenicity Studies

The mutagenic potential of this compound has been assessed through various studies. It was found to induce chromosomal aberrations in certain test organisms but did not show mutagenic effects in bacteria. Specifically:

- In Vitro Studies : The compound exhibited mutagenic effects in yeast but not in bacterial systems.

- In Vivo Studies : Limited evidence suggested that while it could induce mutations in some model organisms (e.g., Drosophila), it lacked consistent results across different studies .

Case Studies

- Soft-Tissue Sarcoma Association : Epidemiological studies have indicated a statistically significant association between exposure to chlorophenoxy herbicides like Silvex and the occurrence of soft-tissue sarcomas among certain occupational groups in Sweden and Italy. However, other studies from New Zealand and Kansas reported no such associations, highlighting the complexity of establishing direct links between herbicide exposure and cancer risk .

- Forest Vegetation Studies : In field studies conducted in forested areas treated with this compound, researchers observed rapid declines in herbicide concentrations within plant tissues after application. Residue levels decreased significantly within one month but persisted at lower levels for extended periods .

特性

IUPAC Name |

6-methylheptyl 2-(2,4,5-trichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl3O3/c1-11(2)7-5-4-6-8-22-17(21)12(3)23-16-10-14(19)13(18)9-15(16)20/h9-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJAVRBALKTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenoxypropionic acid, isooctyl ester is a white solids. Primary hazard is to threat to the environment. Immediate steps should be taken to limit spread to the environment. Burn, though may be difficult to ignite. Used as herbicides and plant growth regulators. | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

320 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

405 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.183 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-95-5 | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID, ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoprop-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl 2-(2,4,5-trichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037Y518MHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。